molecular formula C4H5N3O2 B184732 6-Azathymine CAS No. 932-53-6

6-Azathymine

Cat. No. B184732
CAS RN: 932-53-6
M. Wt: 127.1 g/mol
InChI Key: XZWMZFQOHTWGQE-UHFFFAOYSA-N
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Description

6-Azathymine is a nucleobase analogue that is thymine in which the CH group at position 6 is replaced by nitrogen . It has a role as a Mycoplasma genitalium metabolite and an EC 2.6.1.40 [®-3-amino-2-methylpropionate–pyruvate transaminase] inhibitor .


Synthesis Analysis

6-Azathymine was synthesized in a department and the enzymatic preparation of its deoxyriboside has been described previously .


Molecular Structure Analysis

The molecular formula of 6-Azathymine is C4H5N3O2 . The molecular weight is 127.1014 . The IUPAC Standard InChI is InChI=1S/C4H5N3O2/c1-2-3 (8)5-4 (9)7-6-2/h1H3, (H2,5,7,8,9) .


Chemical Reactions Analysis

6-Azathymine, a 6-nitrogen analog of thymine, is a potent D-3-aminoisobutyrate-pyruvate aminotransferase inhibitor . It inhibits the biosynthesis of DNA .

Scientific Research Applications

Biological Investigations

6-Azathymine has been studied for its effects on various biological processes. It competitively inhibits the growth of certain bacteria, such as S. faecalis and L. casei, when supplemented with thymine or thymidine. In media with pteroylglutamic acid or synthetic citrovorum factor, it noncompetitively inhibits the growth of S. faecalis. The compound's influence on the utilization pathways of thymine and thymidine has been a significant area of interest (Prusoff, Holmes, & Welch, 1954).

Metabolic Studies

Research on the metabolism of 6-azathymine has revealed that its administration leads to the urinary elimination of free azathymine and various metabolites. It also results in the excretion of significant amounts of free uracil. This has shed light on the metabolic derivatives and pathways influenced by 6-azathymine (Gaito & Prusoff, 1962).

Nucleic Acid Synthesis and Damage

6-Azathymine has been used as an internal standard for studying radiation-induced damage to DNA. Its role in the quantitative measurement of base damage in DNA, particularly in the context of ionizing radiation, has been a crucial area of research. This has implications for understanding DNA damage and repair mechanisms (Fuciarelli et al., 1989).

Antiviral Research

In antiviral research, L- and D-configuration dioxolane 6-azathymine nucleosides have been synthesized and evaluated for their biological activity. Studies have shown significant activity against certain viruses, indicating the potential of 6-azathymine derivatives in antiviral therapy (Luo et al., 2000).

Crystallography and Structure

The crystal structure of 6-azathymine and its derivatives has been studied for insights into nucleic acid interactions. For instance, the intercalation of water molecules between nucleic acid bases in the crystal structures of 6-azathymine has provided valuable information on DNA dynamics and structure (Srikrishnan & Parthasarathy, 1985).

Photosensitivity Studies

Research on the photosensitivity of 6-azathymine and its effect on the formation of photoproducts of thymine and cytosine has contributed to understanding the photochemical behavior of nucleic acid components. This is important for studies on DNA damage and repair under UV radiation (Günther & Prusoff, 1967).

Mechanism of Action in Cancer Research

Although not directly related to cancer therapy, understanding the mechanism of action of 6-azathymine has provided insights into its potential applications in cancer research. This includes its effects on nucleic acid metabolism and interactions with other cellular components (Skoda, 1963).

Safety And Hazards

When handling 6-Azathymine, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-methyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMZFQOHTWGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239325
Record name 6-Azathymine
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azathymine

CAS RN

932-53-6
Record name 6-Azathymine
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Record name 6-Azathymine
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Record name 6-Azathymine
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Record name 6-Azathymine
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Record name 6-methyl-1,2,4-triazine-3,5-diol
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Record name 6-AZATHYMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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